molecular formula C22H14N2O3S B5474414 methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate

methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate

Cat. No.: B5474414
M. Wt: 386.4 g/mol
InChI Key: IRIJAPDJFBZHJL-OWBHPGMISA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole ring. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific substituents present on the benzothiazole ring. For example, one study reported a one-pot three-component Knoevenagel condensation reaction involving a benzothiazole derivative .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can also vary widely. Some benzothiazole derivatives have been found to exhibit anti-tubercular activity, with their inhibitory concentrations compared with standard reference drugs .

Future Directions

Research into benzothiazole derivatives is ongoing, with recent advances in synthetic strategies and investigations into their biological activities . Future research may continue to explore the potential of these compounds in various applications, including their use as anti-tubercular agents .

Properties

IUPAC Name

methyl 2-[5-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S/c1-26-22(25)17-7-3-2-6-16(17)19-11-10-15(27-19)12-14(13-23)21-24-18-8-4-5-9-20(18)28-21/h2-12H,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIJAPDJFBZHJL-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(/C#N)\C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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